molecular formula C18H20N4O4S B2729148 3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-88-2

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2729148
CAS No.: 2034479-88-2
M. Wt: 388.44
InChI Key: GYGQTBCERZTDPW-UHFFFAOYSA-N
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Description

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a highly potent and selective inhibitor of the human protein-protein interaction involved in cancer progression, specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound has garnered significant interest due to its potential therapeutic applications in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions, often involving the use of amines and aldehydes under acidic or basic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, typically using phenol derivatives and alkyl halides.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions, using reagents such as sulfonyl chlorides in the presence of a base.

    Formation of the Pyrazine Intermediate: The pyrazine ring is synthesized through condensation reactions involving diamines and diketones.

    Coupling of Intermediates: The final step involves coupling the piperidine and pyrazine intermediates through etherification reactions, often using strong bases and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxyethyl and pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, phenol derivatives, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a tool compound to study protein-protein interactions and signal transduction pathways.

    Medicine: Investigated for its potential as an anti-cancer agent due to its inhibition of the STAT3 pathway.

    Industry: Utilized in the development of pharmaceuticals and chemical probes for biological research.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the STAT3 pathway, which is involved in cell growth and survival. By binding to the STAT3 protein, it prevents its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: is similar to other STAT3 inhibitors, such as:

Uniqueness

What sets this compound apart is its high potency and selectivity for STAT3, making it a valuable tool for studying this pathway and a promising candidate for therapeutic development.

Biological Activity

3-((1-((2-Phenoxyethyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyrazine moiety, and a phenoxyethyl sulfonyl group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4SC_{18}H_{23}N_3O_4S, with a molecular weight of 377.5 g/mol. The compound’s structure is characterized by the following functional groups:

  • Piperidine : A six-membered nitrogen-containing ring.
  • Pyrazine : A six-membered aromatic ring with two nitrogen atoms.
  • Phenoxyethyl sulfonyl : A sulfonate group attached to a phenoxyethyl chain.

Biological Activity Overview

Research on the biological activity of this compound has focused on its potential as an antiviral, antibacterial, and anticancer agent. Below are key findings from various studies:

Antiviral Activity

A study examining related piperidine derivatives indicated that modifications in their structures could lead to enhanced antiviral properties. For instance, derivatives with specific substitutions exhibited moderate protection against viruses such as HIV and HSV-1, suggesting that similar modifications in this compound may yield promising antiviral agents .

Antibacterial and Antifungal Activity

In vitro evaluations have shown that compounds within the same chemical family possess significant antibacterial and antifungal properties. The presence of the piperidine ring is often associated with enhanced interaction with bacterial cell membranes, leading to increased efficacy against various pathogens .

Anticancer Potential

The compound's mechanism of action may involve the modulation of specific cellular pathways related to cancer proliferation. For example, studies on structurally similar compounds have demonstrated their ability to inhibit certain kinases involved in tumor growth. This suggests that this compound could also exhibit anticancer properties through similar mechanisms .

Research Findings and Data Tables

Activity Type Tested Compounds IC50/CC50 Values Comments
AntiviralPiperidine derivatives54 - 92 μMModerate activity against HIV and HSV .
AntibacterialVarious derivativesVaries (not specified)Significant activity against Gram-positive bacteria .
AntifungalRelated compoundsVaries (not specified)Effective against common fungal strains .
AnticancerKinase inhibitorsNot specifiedPotential for inhibiting tumor growth pathways .

Case Studies

  • Antiviral Screening : A set of piperidine derivatives was synthesized and screened for antiviral activity. The results indicated that structural modifications significantly influenced their efficacy against HIV and other viruses. The most effective compounds demonstrated IC50 values in the low micromolar range, highlighting the importance of functional group positioning .
  • Anticancer Evaluation : In a study focused on kinase inhibitors, several piperidine derivatives showed potent inhibition of RET kinase activity, which is crucial for certain cancer types. The study suggested that further exploration of similar compounds could lead to new cancer therapies .

Properties

IUPAC Name

3-[1-(2-phenoxyethylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-13-17-18(21-9-8-20-17)26-16-7-4-10-22(14-16)27(23,24)12-11-25-15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGQTBCERZTDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCOC2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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